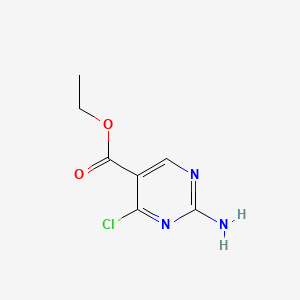

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is an organic compound with the molecular formula C7H8ClN3O2 . It is a derivative of the pyrimidine group .

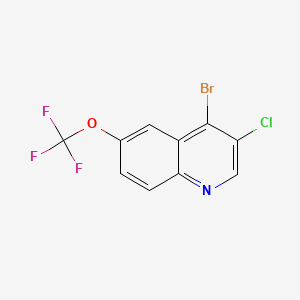

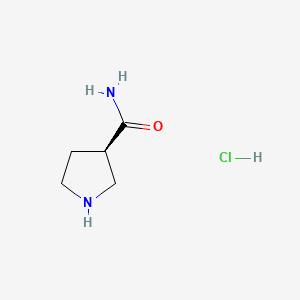

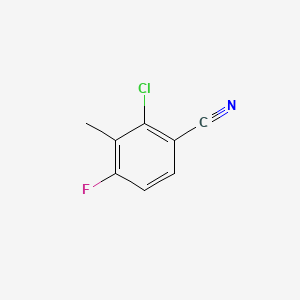

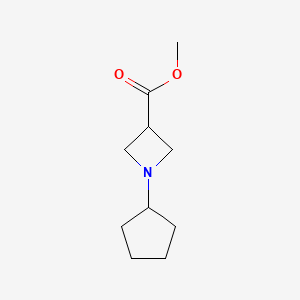

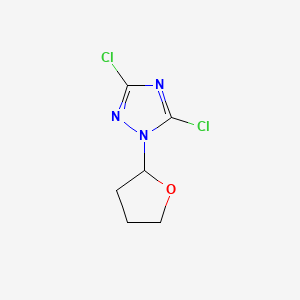

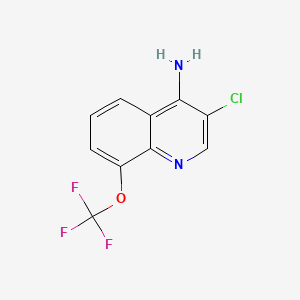

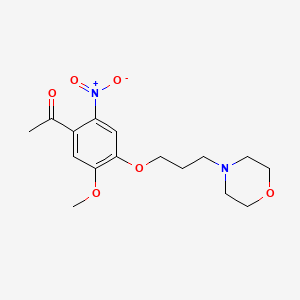

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate has a molecular weight of 201.61 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 3 and a complexity of 191 .Scientific Research Applications

Anti-inflammatory and Anti-microbial Activities: Synthesized derivatives of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate have been screened for antibacterial, antifungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).

Inhibitor of Gene Expression: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate analogues have been tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells (M. Palanki et al., 2002).

Microwave-mediated Synthesis: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is used in microwave-mediated regioselective synthesis under solvent-free conditions for producing novel pyrimido[1,2-a]pyrimidines (J. V. Eynde et al., 2001).

Synthesis of Thiazolopyrimidines: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate derivatives are synthesized for creating thiazolopyrimidines and related compounds (S. Sherif et al., 1993).

Polymer-assisted Synthesis: This compound has been used in the polymer-assisted synthesis of various ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates (J. V. Eynde et al., 2003).

Anticancer Research: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate derivatives are explored for potential use in breast cancer treatment (E. Gad et al., 2020).

Antioxidant Agents: Novel derivatives of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate have been synthesized and evaluated for their antioxidant activity (D. Asha et al., 2009).

Safety and Hazards

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is associated with some safety hazards. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name |

ethyl 2-amino-4-chloropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXMRTNJTHNBJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)

![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)

![Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B581066.png)

![ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B581068.png)